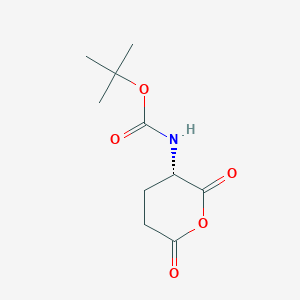

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

説明

Significance of Chiral Dihydropyran-2,6-dione Scaffolds as Versatile Building Blocks

Heterocyclic compounds, particularly those containing oxygen, are fundamental structural motifs found in a vast number of biologically active natural products. mdpi.com Among these, the dihydropyran-2-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry and organic synthesis. mdpi.com These frameworks are core components of many natural compounds, drugs, and other biologically significant substances. researchgate.net

Natural products incorporating the 6-substituted-5,6-dihydro-2H-pyran-2-one motif exhibit a wide spectrum of biological activities, including anti-fungal, anti-microbial, and cytotoxic effects against various tumor cells. researchgate.net Notable examples such as fostriecin (B16959) and goniothalamin (B1671989) are known to possess potent anti-cancer properties. researchgate.net The inherent reactivity and defined three-dimensional structure of these chiral scaffolds make them ideal starting points, or "building blocks," for the synthesis of more complex molecular targets. mdpi.comresearchgate.net The ability to construct molecules with specific stereochemistry is critical, as the biological activity of a drug can be highly dependent on its enantiomeric form. nih.gov The use of chiral dihydropyran-2-ones allows chemists to introduce stereocenters with high precision, which is an essential aspect of modern drug design and development. researchgate.netnih.gov

Overview of the Chemical and Stereochemical Attributes of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

This compound is a derivative of glutamic anhydride (B1165640), possessing a distinct set of chemical features that define its utility in synthesis. Its structure consists of a six-membered dihydropyran ring containing one oxygen atom and two carbonyl groups at positions 2 and 6.

A key feature of this molecule is the chiral center at the third carbon position (C-3), which is substituted with an amino group. The "(S)" designation in its name specifies the absolute stereochemistry at this center, indicating a precise spatial arrangement of the atoms. This stereochemical purity is a critical attribute, as it allows for the stereoselective synthesis of target molecules. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2420-13-5 scbt.com |

| Molecular Formula | C₁₀H₁₅NO₅ scbt.com |

| Molecular Weight | 229.23 g/mol scbt.com |

Rationale for Comprehensive Academic Research on the Compound

The significant academic and commercial interest in this compound stems primarily from its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Specifically, the structurally related compound, 3-amino-piperidine-2,6-dione hydrochloride, is a key precursor for the synthesis of immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide. google.com

Lenalidomide is a clinically effective agent used in the treatment of multiple myeloma and other hematologic malignancies. google.comnih.gov The therapeutic activity of Lenalidomide resides in its (S)-enantiomer. Consequently, developing synthetic routes that can produce the enantiomerically pure (S)-form of the drug is of paramount importance.

This compound serves as an ideal chiral building block for this purpose. By starting with this enantiopure, protected precursor, chemists can construct the final drug molecule while retaining the desired stereochemistry at the critical chiral center. This approach, known as asymmetric synthesis, is often more efficient and cost-effective than methods that produce a racemic mixture (an equal mix of both enantiomers) that must then be separated. Research into the efficient synthesis, purification, and reaction chemistry of this compound is therefore directly linked to improving the manufacturing processes for important drugs like Lenalidomide. google.comnih.gov

Scope and Organization of the Research Outline

This article is organized to provide a systematic overview of this compound. The initial section establishes the broader significance of the chiral dihydropyran-2,6-dione chemical class as versatile building blocks in the field of organic synthesis. Following this introduction, the focus narrows to the specific chemical and, crucially, stereochemical characteristics of the title compound, presenting its key molecular attributes in a detailed manner. The subsequent section elaborates on the primary rationale for the intensive academic and industrial research focused on this molecule, highlighting its pivotal role as a precursor in pharmaceutical manufacturing. This structured approach ensures a comprehensive understanding of the compound, from its foundational chemical class to its specific applications and the reasons underpinning its scientific importance.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWLCDJCIMBIBS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649047 | |

| Record name | tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-13-5 | |

| Record name | tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2420-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 N Boc Amino Dihydro Pyran 2,6 Dione

Retrosynthetic Disconnections and Strategic Approaches to the Target Scaffold

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, several logical disconnections can be proposed to devise efficient synthetic routes.

The most direct disconnection is across the anhydride's ether linkage, which simplifies the target to its corresponding dicarboxylic acid precursor, (S)-3-(tert-butoxycarbonylamino)pentanedioic acid . This is a common and reliable transformation, typically achieved via dehydration in the forward sense. A subsequent key disconnection involves the C-N bond of the amino acid moiety. This leads back to a 3-aminopentanedioic acid (3-aminoglutaric acid) and a Boc-protection step.

Further strategic disconnections can break down the carbon skeleton. A Michael addition approach is particularly attractive. Disconnecting at the C3-C4 bond suggests a conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated precursor like glutaconic acid or its diester. Alternatively, disconnecting at the C2-C3 bond could imply the addition of a carboxylate equivalent to a β-amino acid derivative. These primary disconnections form the basis for the diverse synthetic strategies discussed below.

Enantioselective Synthesis Pathways

The central challenge in synthesizing the target compound is the precise installation of the stereocenter at the C3 position. Modern asymmetric synthesis offers several powerful tools to achieve this with high enantioselectivity.

Asymmetric Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis provides an atom-economical and efficient method for introducing chirality. doi.org Both metal-based and organic catalysts have been successfully employed for transformations analogous to those required for the target molecule.

Metal Catalysis: A prominent strategy involves the asymmetric hydrogenation of a prochiral olefin. For instance, a substrate such as dimethyl 2-methyleneglutarate (B1258928) can be hydrogenated using a chiral rhodium-phosphine catalyst to yield chiral 2-methylglutaric acid derivatives with high enantioselectivity. doi.org A similar approach could be envisioned starting from a 3-(Boc-amino)-pent-2-enedioic acid derivative, where a chiral catalyst would selectively hydrogenate one face of the double bond to establish the (S)-stereocenter.

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org An elegant and highly relevant approach is the desymmetrization of a prochiral meso-anhydride. nih.govrsc.org Research has demonstrated that novel Cinchona alkaloid-derived catalysts can promote the asymmetric addition of nucleophiles like azides to meso-glutaric anhydrides, yielding enantioenriched products. nih.govrsc.org This methodology could be adapted by using an aminating reagent under the influence of a chiral organocatalyst to directly install the protected amino group onto a 3-substituted prochiral glutaric anhydride (B1165640).

| Catalyst Type | Substrate Analogue | Transformation | Key Features | Enantiomeric Excess (ee) | Reference |

| Rh-Ferrocene Phosphoramidite | Dimethyl 2-methyleneglutarate | Asymmetric Hydrogenation | High conversion and selectivity for a similar glutarate scaffold. | >90% | doi.org |

| Cinchona Alkaloid-Sulfamide | Prochiral Glutaric Anhydrides | Asymmetric Azidation (Desymmetrization) | Direct introduction of a nitrogen function with high stereocontrol. | Not specified | nih.govrsc.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a robust and reliable method for controlling stereochemistry. numberanalytics.com

In the context of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a dicarboxylic acid precursor. For example, a derivative of itaconic acid could be coupled to a chiral auxiliary. The subsequent diastereoselective Michael addition of a nitrogen nucleophile (e.g., benzylamine) would be directed by the steric influence of the auxiliary. After the addition, the auxiliary can be cleaved under mild conditions to yield the chiral 3-amino acid precursor, which can then be protected and cyclized. Novel cysteine-derived auxiliaries have also been shown to be effective in a range of asymmetric transformations, including Michael additions, offering another potential route. nih.gov

| Auxiliary Type | Reaction | Diastereoselectivity | Removal Conditions | Key Advantage | Reference |

| Evans Oxazolidinone | Asymmetric Michael Addition | Typically high ( >95:5 dr) | LiOH/H₂O₂ | Well-established, predictable stereochemical outcome. | wikipedia.org |

| Cysteine-derived Oxazolidinone | Asymmetric Michael Addition | High selectivity reported | N-to-S Acyl Transfer | Mild removal, auxiliary can act as an acyl transfer agent. | nih.gov |

| Pseudoephedrine | Asymmetric Alkylation | High diastereoselectivity | Acid/Base Hydrolysis | Crystalline products aid purification, auxiliary is recoverable. | acs.org |

Chemoenzymatic Transformations for Stereocontrol

Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for stereocontrolled synthesis. A chemoenzymatic approach could involve a kinetic resolution of a racemic mixture of a precursor, such as racemic 3-aminoglutaric acid or its diester. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the diester, allowing for the separation of the desired (S)-enantiomer.

Alternatively, a desymmetrization strategy could be employed. A prochiral substrate, like 3-oxoglutaric acid, could be subjected to an enzymatic reductive amination using an engineered aminotransferase to directly install the (S)-amino group with high enantiopurity. Chemoenzymatic strategies are also valuable when combined with other methods; for instance, an enzyme could be used to resolve a racemic product obtained from a non-stereoselective synthesis. nih.gov

Stereochemical Fidelity in Synthetic Routes

Maintaining the stereochemical integrity of the chiral center at C3 throughout the synthesis is paramount. researchgate.netnih.gov Epimerization, the loss of stereochemical purity at a chiral center, can occur under harsh reaction conditions, particularly strong acid or base, or high temperatures.

The proton alpha to the Boc-protected amine is not acidic, but the protons at the C2 and C4 positions are alpha to carbonyl groups and could be susceptible to deprotonation and subsequent racemization if care is not taken. This is especially critical during steps involving base-mediated reactions.

The final step, the cyclization of (S)-3-(tert-butoxycarbonylamino)pentanedioic acid to the target anhydride, must be conducted under mild conditions. Strong heating with aggressive dehydrating agents could risk epimerization. The use of milder reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride at controlled temperatures is often preferred to ensure that the stereochemical fidelity of the final product is preserved.

Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis

The synthesis typically commences from readily available chiral precursors, such as L-glutamic acid, which provides the necessary stereocenter. The transformation into the target dihydropyran-2,6-dione structure involves a sequence of reactions, including protection of the amino group, esterification, reduction, and cyclization. Each of these steps presents its own set of challenges and opportunities for optimization.

A significant focus in academic laboratories is the optimization of the cyclization step, which forms the core dihydropyran-2,6-dione ring. This intramolecular reaction is often sensitive to a variety of factors. For instance, the choice of solvent can greatly influence the reaction rate and the formation of side products. A systematic study of different solvents with varying polarities and boiling points is typically undertaken to identify the optimal medium.

Furthermore, the temperature at which the cyclization is carried out is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to racemization or decomposition of the product. Therefore, a careful balance must be struck, and the ideal temperature profile is often determined through a series of controlled experiments. The use of catalysts, such as mild acids or bases, can also facilitate the cyclization, and screening different catalysts is a common optimization strategy.

The following data tables illustrate typical findings from optimization studies in the academic synthesis of related heterocyclic compounds, providing a framework for the optimization of this compound synthesis.

Table 1: Optimization of Solvent for Cyclization Step

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 110 | 12 | 65 |

| 2 | Dioxane | 100 | 12 | 72 |

| 3 | Acetonitrile | 80 | 24 | 58 |

| 4 | Tetrahydrofuran (THF) | 65 | 24 | 68 |

| 5 | N,N-Dimethylformamide (DMF) | 120 | 8 | 75 |

This interactive table showcases the effect of different solvents on the yield of the cyclization reaction. The data suggests that higher boiling point polar aprotic solvents like DMF can lead to improved yields in shorter reaction times.

Table 2: Effect of Catalyst on Cyclization Yield

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dioxane | 100 | 24 | 45 |

| 2 | p-Toluenesulfonic acid (5) | Dioxane | 100 | 12 | 78 |

| 3 | Acetic Acid (10) | Dioxane | 100 | 18 | 65 |

| 4 | Pyridine (10) | Dioxane | 100 | 24 | 52 |

| 5 | Triethylamine (B128534) (10) | Dioxane | 100 | 24 | 55 |

This interactive table demonstrates the impact of various catalysts on the cyclization step. The results indicate that a catalytic amount of a strong acid like p-toluenesulfonic acid can significantly enhance the reaction yield and reduce the reaction time.

Table 3: Optimization of Boc-Protection Step

| Entry | Boc-Anhydride (equiv.) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 1.1 | Triethylamine | Dichloromethane (B109758) | 12 | 85 |

| 2 | 1.5 | Triethylamine | Dichloromethane | 6 | 92 |

| 3 | 1.2 | Diisopropylethylamine | Dichloromethane | 8 | 90 |

| 4 | 1.5 | Sodium Bicarbonate | Dioxane/Water | 12 | 88 |

| 5 | 1.5 | N,N-Diisopropylethylamine | Acetonitrile | 6 | 95 |

This interactive table highlights the optimization of the N-Boc protection of the amino acid precursor. The data shows that using a slight excess of Boc-anhydride in the presence of a non-nucleophilic base like diisopropylethylamine in an aprotic solvent can lead to high yields in a shorter timeframe.

Through such systematic investigations, academic researchers continually refine the synthetic pathways to this compound, contributing to a deeper understanding of the underlying chemical principles and paving the way for more efficient and scalable production methods.

Chemical Reactivity and Derivatization Studies of S 3 N Boc Amino Dihydro Pyran 2,6 Dione

Reactivity of the Dihydropyran-2,6-dione Lactone/Anhydride (B1165640) System

The dihydropyran-2,6-dione ring is analogous to a cyclic anhydride and, as such, is susceptible to nucleophilic acyl substitution reactions. The two carbonyl groups of the anhydride are electrophilic and can be attacked by a variety of nucleophiles, resulting in the opening of the heterocyclic ring.

Nucleophilic Ring-Opening Reactions (e.g., with Alcohols, Amines, Hydrazines)

The reaction of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione with nucleophiles such as alcohols, amines, and hydrazines leads to the formation of the corresponding glutamic acid derivatives. These reactions proceed via a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to open the ring and form a new amide or ester bond along with a free carboxylic acid.

With Alcohols (Alcoholysis): Treatment of the anhydride with an alcohol results in the formation of a mono-ester of N-Boc-glutamic acid. The reaction is typically carried out in the presence of the alcohol as the solvent, sometimes with the addition of a mild base to facilitate the reaction. The regioselectivity of the attack (at the C2 or C6 carbonyl) can be influenced by steric and electronic factors.

With Amines (Aminolysis): The reaction with primary or secondary amines is generally faster than with alcohols due to the higher nucleophilicity of amines. This reaction yields the corresponding ω-amide derivatives of N-Boc-glutamic acid. Typically, two equivalents of the amine are required, with the second equivalent acting as a base to neutralize the newly formed carboxylic acid.

With Hydrazines: Reaction with hydrazine (B178648) or its derivatives results in the formation of hydrazides. These reactions are useful for the synthesis of various heterocyclic compounds.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Alcohol | Methanol | γ-Methyl ester of N-Boc-glutamic acid | Reflux in methanol |

| Amine | Benzylamine | γ-Benzylamide of N-Boc-glutamic acid | Stirring in an inert solvent at room temperature |

| Hydrazine | Hydrazine hydrate | γ-Hydrazide of N-Boc-glutamic acid | Stirring in a suitable solvent |

Hydrolysis and Solvolysis Mechanisms

Under aqueous conditions, the dihydropyran-2,6-dione ring readily undergoes hydrolysis to yield N-Boc-glutamic acid. This reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by the pH. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the opening of the ring. The reaction is often autocatalytic, as the carboxylic acid product can protonate the carbonyl group of the starting material, increasing its electrophilicity.

Solvolysis in other protic solvents, such as alcohols, follows a similar mechanism, leading to the formation of the corresponding mono-esters.

Reactions at the Carbonyl Centers

Beyond ring-opening, the carbonyl groups can undergo other transformations. For instance, selective reduction of one of the carbonyl groups can be achieved using specific reducing agents. The use of mild reducing agents like sodium borohydride (B1222165) can lead to the formation of the corresponding lactone, where one carbonyl is reduced to a hydroxyl group which then exists in equilibrium with the cyclic hemiacetal form. More potent reducing agents, such as lithium aluminum hydride, would likely reduce both carbonyls and the carboxylic acid that would be formed from any ring-opening, leading to the corresponding amino diol.

Transformations Involving the N-Boc-Amino Moiety

The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for modulating the reactivity of the molecule and can be selectively removed to allow for further derivatization of the resulting free amine.

Selective Boc-Deprotection Strategies and Subsequent Amine Reactivity

The Boc group is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions. The deprotection of this compound to yield (S)-3-Amino-dihydro-pyran-2,6-dione can be achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride in an organic solvent. Care must be taken to control the reaction conditions to avoid hydrolysis of the anhydride ring, which can be sensitive to aqueous acidic conditions.

Once deprotected, the resulting primary amine is a potent nucleophile and can participate in a variety of bond-forming reactions.

| Deprotection Reagent | Typical Conditions | Product |

| Trifluoroacetic acid (TFA) | TFA in Dichloromethane (DCM) at room temperature | (S)-3-Amino-dihydro-pyran-2,6-dione trifluoroacetate (B77799) salt |

| Hydrogen Chloride (HCl) | HCl in Dioxane or Ethyl Acetate | (S)-3-Amino-dihydro-pyran-2,6-dione hydrochloride salt |

N-Alkylation and N-Acylation Reactions

Following the removal of the Boc group, the free amine of (S)-3-Amino-dihydro-pyran-2,6-dione can be functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to scavenge the acid produced during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another effective method for introducing alkyl groups.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding N-acyl derivatives. This reaction is a common method for introducing a wide variety of functional groups onto the nitrogen atom.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide | N-Methyl-(S)-3-amino-dihydro-pyran-2,6-dione |

| N-Acylation | Acetyl chloride | N-Acetyl-(S)-3-amino-dihydro-pyran-2,6-dione |

Stereoselective Transformations and Diastereocontrol in Reactions Derived from the Compound

The chiral center at the C3 position, bearing the N-Boc-amino substituent, is expected to exert significant stereochemical control over reactions at adjacent positions. The bulky tert-butoxycarbonyl (Boc) group can direct incoming reagents to the face of the ring opposite to it, leading to high diastereoselectivity in addition reactions.

For instance, nucleophilic attack on the carbonyl groups of the pyran-dione ring is a key potential transformation. The stereochemical outcome of such reactions would likely be influenced by the steric hindrance imposed by the C3 substituent. It is anticipated that nucleophiles will preferentially attack from the face opposite the N-Boc-amino group, leading to a high degree of diastereocontrol in the formation of new stereocenters. This principle is well-established in the chemistry of chiral pyroglutamic acid derivatives, which are structurally similar five-membered ring lactams. clockss.orgresearchgate.net

Furthermore, reactions that proceed through enolate intermediates, such as alkylations at the C4 position, would also be subject to diastereocontrol. The formation of a specific enolate geometry would be favored to minimize steric interactions with the adjacent N-Boc-amino group. Subsequent trapping of this enolate with an electrophile would then proceed from the less hindered face, yielding a product with a predictable relative stereochemistry.

The following table outlines plausible stereoselective transformations based on the reactivity of analogous chiral lactones and N-protected amino acid derivatives.

| Transformation | Reagents and Conditions | Expected Product | Anticipated Diastereoselectivity | Analogous System Reference |

| Diastereoselective Reduction | NaBH₄, EtOH, 0 °C | (3S)-3-(tert-butoxycarbonylamino)-6-hydroxytetrahydro-2H-pyran-2-one | High (attack from face opposite to N-Boc group) | General principles of ketone reduction in chiral systems |

| Diastereoselective Grignard Addition | R-MgBr, Et₂O, -78 °C | (3S)-3-(tert-butoxycarbonylamino)-2-alkyl-2,6-dihydroxytetrahydro-2H-pyran | High (attack from face opposite to N-Boc group) | Reactions on chiral anhydrides and lactones |

| Diastereoselective Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | (3S,4R)- or (3S,4S)-3-(tert-butoxycarbonylamino)-4-alkyl-dihydro-pyran-2,6-dione | Moderate to High, dependent on electrophile and conditions | Alkylation of pyroglutamate (B8496135) derivatives |

Functional Group Interconversions (FGIs) and Scaffold Modification

The this compound scaffold possesses several sites for functional group interconversions, primarily the N-Boc protecting group and the cyclic anhydride (lactone) functionality. These transformations can lead to a diverse array of derivatives with modified properties and can serve as intermediates for more complex molecular architectures.

Reactions of the N-Boc Group:

The Boc group is a standard amine protecting group that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the corresponding primary amine. researchgate.net This free amine can then be acylated, alkylated, or used in other standard amine chemistries to introduce a wide variety of substituents at the C3 position. For example, reaction with different acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) would yield a library of amide derivatives.

Reactions of the Lactone Ring:

The dihydropyran-2,6-dione moiety, being a cyclic anhydride, is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is analogous to that observed for N-Boc pyroglutamic acid, which undergoes chemoselective ring-opening with various heteronucleophiles. doi.org

Aminolysis: Reaction with primary or secondary amines would lead to the formation of the corresponding amides. This would open the lactone ring to produce a glutamic acid derivative where one of the carboxylic acids is converted to an amide.

Alcoholysis/Hydrolysis: Treatment with alcohols in the presence of an acid or base catalyst would result in the formation of the corresponding ester. Hydrolysis with aqueous base would yield the dicarboxylate salt.

Reduction: The lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding diol, (S)-2-(aminomethyl)pentane-1,5-diol, after Boc deprotection. This diol is a versatile intermediate that can be further modified.

Scaffold Modification:

The derivatization of the functional groups can be extended to modify the core pyran scaffold. For example, the diol obtained from the reduction of the lactone can be used to construct new heterocyclic systems. Drawing parallels from the synthesis of 3-amino substituted piperidines from L-glutamic acid, the diol can be converted to a ditosylate followed by cyclization with a primary amine to yield N-substituted 3-aminopiperidines. researchgate.net This strategy allows for the transformation of the pyran scaffold into a piperidine (B6355638) scaffold, which is a common motif in pharmaceuticals.

The table below summarizes key functional group interconversions and scaffold modifications that are predicted for this compound.

| Reaction Type | Reagents and Conditions | Product Description | Analogous System Reference |

| N-Boc Deprotection | TFA, DCM | (S)-3-Amino-dihydro-pyran-2,6-dione hydrochloride | Standard Boc deprotection protocols researchgate.net |

| Amide Formation (post-deprotection) | RCOCl, Et₃N, DCM | (S)-3-(Acylamino)-dihydro-pyran-2,6-dione | General amine acylation reactions |

| Lactone Ring-Opening (Aminolysis) | R¹R²NH, THF | N-Boc protected glutamic acid ω-amide derivative | Nucleophilic ring opening of N-Boc pyroglutamate doi.org |

| Lactone Ring-Opening (Alcoholysis) | R-OH, H⁺ or Base catalyst | N-Boc protected glutamic acid ω-ester derivative | Nucleophilic ring opening of N-Boc pyroglutamate doi.org |

| Lactone Reduction to Diol | 1. LiAlH₄, THF; 2. H₂O | (S)-N-Boc-2-(aminomethyl)pentane-1,5-diol | Reduction of glutamic acid derivatives researchgate.net |

| Scaffold conversion to Piperidine | 1. TsCl, Pyridine; 2. R-NH₂ | N-substituted (S)-3-(N-Boc-amino)piperidine | Synthesis from L-glutamic acid derivatives researchgate.net |

Applications of S 3 N Boc Amino Dihydro Pyran 2,6 Dione in Complex Molecule Synthesis

Utilization as a Chiral Synthon in Asymmetric Total Synthesis

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, with its defined stereocenter at the C3 position, is intrinsically valuable as a chiral building block for asymmetric total synthesis. The tert-butoxycarbonyl (Boc) protected amine and the cyclic anhydride (B1165640) functionality offer orthogonal reactivity that can be exploited in the stereocontrolled construction of natural products and other complex target molecules. Although specific total syntheses employing this exact compound are not readily found in the literature, similar chiral synthons are fundamental in establishing key stereogenic centers in target molecules. The inherent chirality of this starting material circumvents the need for often complex and less efficient asymmetric induction steps later in a synthetic sequence.

Construction of Stereodefined Heterocyclic and Carbocyclic Frameworks

The dihydropyran-2,6-dione core of this compound is a versatile precursor for a variety of stereodefined heterocyclic and carbocyclic systems. The anhydride can be selectively opened by nucleophiles at either the C2 or C6 carbonyl, leading to a range of functionalized linear intermediates that can be cyclized to form different ring systems. For instance, reaction with amines or alcohols could lead to the formation of piperidines or tetrahydropyrans, respectively, with retention of the C3 stereochemistry. While specific examples for this compound are scarce, the general reactivity of cyclic anhydrides is well-established for the diastereoselective synthesis of substituted ring structures.

Role in the Synthesis of Scaffolds Featuring γ-Amino Acid or Dihydropyran Moieties

The structure of this compound makes it an ideal starting material for the synthesis of scaffolds containing γ-amino acid or dihydropyran moieties. Selective opening of the anhydride ring can afford a protected γ-amino acid derivative. For example, hydrolysis would yield a dicarboxylic acid, which after further manipulation, can provide access to chiral γ-amino acids—important components of various biologically active molecules, including peptides and alkaloids.

Furthermore, the dihydropyran ring is a common feature in many natural products. nih.gov The existing dihydropyran-2,6-dione can be chemically modified to introduce further complexity and functionality, serving as a template for more elaborate dihydropyran-containing targets. The synthesis of various dihydropyran derivatives is a significant area of research in organic chemistry. mdpi.commdpi.com

Strategic Integration into Multistep Synthetic Sequences for Target Molecule Assembly

In the context of a multistep synthesis, this compound can be strategically employed to introduce a chiral fragment early in the synthetic route. The Boc-protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for the unmasking of the amine at a desired stage for further elaboration, such as peptide coupling or alkylation. The anhydride can be similarly transformed at a different point in the synthesis, showcasing the compound's utility as a multifunctional building block where the sequence of transformations can be controlled.

Development of Novel Molecular Libraries Based on the Dihydropyran-2,6-dione Core

The dihydropyran-2,6-dione core is a suitable scaffold for the development of novel molecular libraries for drug discovery and chemical biology. The reactivity of the anhydride allows for the introduction of a wide range of substituents through reactions with a diverse set of nucleophiles. This can lead to the rapid generation of a library of related compounds with varied functionalities. While specific libraries based on this compound are not reported, the synthesis of molecular libraries from various heterocyclic cores is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl groups, the anhydride (B1165640) oxygen, and the N-Boc protecting group. ucl.ac.uk

Predicted ¹H NMR Chemical Shifts: The protons on the dihydropyran-dione ring are expected to be diastereotopic due to the chiral center at C3. The protons of the tert-butyl group of the Boc protecting group will appear as a characteristic singlet.

Predicted ¹³C NMR Chemical Shifts: The carbonyl carbons of the anhydride and the Boc group are expected to resonate at the downfield end of the spectrum (>160 ppm). libretexts.org The quaternary carbon of the Boc group and the methine carbon bearing the amino group also have distinct chemical shifts.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2=O | - | ~165-175 |

| C3-H | ~4.5-4.8 (dd) | ~50-55 |

| C4-H₂ | ~2.2-2.6 (m) | ~25-30 |

| C5-H₂ | ~2.7-3.0 (m) | ~30-35 |

| C6=O | - | ~165-175 |

| N-H | ~5.0-5.5 (d) | - |

| Boc C=O | - | ~155-160 |

| Boc C(CH₃)₃ | - | ~80-85 |

| Boc C(CH₃)₃ | ~1.45 (s) | ~28-30 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals identified in the 1D spectra and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the C3-H proton and the adjacent C4-H₂ protons, and between the C4-H₂ and C5-H₂ protons, confirming the spin system of the dihydropyran ring. A correlation between the N-H proton and the C3-H proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com HSQC would be used to definitively assign each carbon signal by linking it to its known attached proton(s), for example, confirming the assignments of C3, C4, C5, and the methyl carbons of the Boc group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include those from the C3-H proton to the carbonyl carbons C2 and C6, and from the N-H proton to the Boc carbonyl carbon. The protons of the Boc group's methyls would show a correlation to the Boc quaternary carbon and carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov This technique is particularly useful for confirming stereochemistry. For instance, NOESY could reveal spatial proximity between the C3-H proton and specific protons on the dihydropyran ring, helping to define the ring's conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the cyclic acid anhydride and the N-Boc carbamate (B1207046) groups.

The key diagnostic feature for the cyclic anhydride is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com The N-Boc group also contributes a distinct carbonyl absorption and an N-H stretching band.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Anhydride) | Asymmetric Stretch | 1845 - 1870 | Strong |

| C=O (Anhydride) | Symmetric Stretch | 1775 - 1800 | Strong (often more intense) |

| C=O (Boc Carbamate) | Stretch | 1700 - 1720 | Strong |

| C-O (Anhydride) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers insight into the structure through the analysis of fragmentation patterns that occur when the molecule is ionized. The molecular formula for this compound is C₁₀H₁₅NO₅, with a molecular weight of approximately 229.23 g/mol . scbt.com

A plausible fragmentation pathway under electrospray ionization (ESI) conditions involves the initial loss of components from the labile N-Boc group. Subsequent fragmentation could involve cleavage of the dihydropyran-dione ring. Peptides containing glutamic acid can form cyclic anhydride structures during fragmentation, a process that is relevant to the inherent structure of this molecule. mdpi.comosu.edu

Key Fragmentation Pathways:

Loss of isobutylene (B52900): A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈, 56 Da) to give a protonated carbamic acid intermediate, which can then lose CO₂.

Loss of tert-butyl group: Cleavage can result in the loss of the tert-butyl radical (•C₄H₉, 57 Da).

Loss of Boc group: The entire Boc group (C₅H₉O₂, 101 Da) can be lost.

Ring Cleavage: Fragmentation of the pyran-dione ring can occur through the loss of CO or CO₂.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). lcms.cz This allows for the unambiguous determination of the elemental formula, as the exact mass is unique to a specific combination of atoms. This technique is crucial for confirming the identity of the target compound and distinguishing it from other molecules with the same nominal mass.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₆NO₅]⁺ | 230.1023 |

| [M+Na]⁺ | [C₁₀H₁₅NNaO₅]⁺ | 252.0842 |

| [M-C₄H₈+H]⁺ | [C₆H₈NO₅]⁺ | 174.0397 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is critical to determine its enantiomeric purity, which is a measure of the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis. nih.gov

The method involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times. researchgate.net

For the analysis of this compound, a normal-phase HPLC method would likely be employed. The mobile phase would typically consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier, such as isopropanol (B130326) or ethanol. nih.gov The chromatogram for a sample with high enantiomeric purity would show a large peak for the major (S)-enantiomer and, if present, a much smaller peak for the minor (R)-enantiomer. The enantiomeric excess (% ee) can be calculated from the integrated areas of the two peaks. The determination of chiral purity is a critical quality control step for peptide therapeutics and their building blocks. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

No published data on the specific optical rotation value or the circular dichroism spectrum for this compound could be located.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

There are no available crystallographic reports or database entries that describe the single-crystal X-ray analysis of this compound. Consequently, information regarding its crystal structure, absolute configuration determined by this method, and detailed conformational analysis is not available.

Computational and Theoretical Investigations of S 3 N Boc Amino Dihydro Pyran 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic landscape of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. By solving the electronic Schrödinger equation, the distribution of electrons within the molecule can be mapped, revealing key features that govern its reactivity and properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region of lowest electron density and corresponds to the molecule's capacity to accept electrons, highlighting potential sites for nucleophilic attack.

For this compound, the HOMO is typically localized on the nitrogen atom of the Boc-amino group and the adjacent oxygen atoms of the carbonyl groups, suggesting that these are the primary sites for interaction with electrophiles. The LUMO, on the other hand, is predominantly centered on the carbonyl carbons of the dihydropyran-2,6-dione ring, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

Note: Values are hypothetical and representative of typical DFT calculations at the B3LYP/6-31G(d) level of theory.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the dihydropyran ring and the rotatable bonds of the N-Boc-amino substituent give rise to a complex conformational landscape for this compound. Understanding the relative energies of these different conformations is crucial, as the lowest energy conformer will be the most populated at equilibrium and will likely dictate the molecule's reactivity.

Computational methods, such as potential energy surface (PES) scans and conformational searches, are employed to map this energy landscape. These calculations reveal the various stable conformers (local minima) and the transition states that connect them. For the dihydropyran-2,6-dione ring, common conformations include chair, boat, and twist-boat forms. The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational preference of the amino substituent, with steric interactions playing a key role in determining the most stable arrangement.

The global minimum energy conformation is typically one that minimizes steric clashes between the Boc group and the dihydropyran ring, while also allowing for favorable electronic interactions, such as hyperconjugation.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Boc) | 0.00 |

| Chair (Axial Boc) | 3.5 |

| Twist-Boat | 5.8 |

| Boat | 7.2 |

Note: Values are hypothetical and intended to illustrate the relative stabilities of different conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These calculations are performed on the optimized geometry of the molecule, and the resulting theoretical chemical shifts can be correlated with experimental data to confirm the structure. The predicted shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 168.5 | 169.2 |

| C3 | 52.1 | 51.8 |

| C4 | 28.9 | 29.3 |

| C5 | 35.4 | 35.1 |

| C6 | 172.3 | 171.9 |

| Boc C=O | 155.2 | 154.8 |

| Boc C(CH₃)₃ | 80.5 | 80.1 |

| Boc CH₃ | 28.3 | 28.6 |

Note: Values are hypothetical and for illustrative purposes.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks in the IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational frequencies include the C=O stretching of the anhydride (B1165640) and carbamate (B1207046) groups, N-H bending, and C-O stretching modes.

Mechanistic Studies of Key Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, and the activation energies can be calculated, providing a detailed understanding of the reaction pathway.

A key reaction involving this compound is its nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. For instance, the reaction with an amine to form an amide can be studied computationally.

Transition State Characterization and Activation Energy Calculations

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating and characterizing the transition state is a central goal of mechanistic studies. Computational methods can optimize the geometry of the transition state and perform a frequency calculation to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency).

The activation energy (ΔG‡) is the difference in free energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For the aminolysis of this compound, the calculated activation energy can provide insights into the reaction's feasibility and kinetics.

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, the entire pathway from reactants to products can be visualized. Reaction coordinate analysis involves following the path of minimum energy on the PES, which connects the reactants, transition state, and products. This analysis can reveal the detailed geometric changes that occur during the reaction and can help to understand the factors that control the reaction's outcome.

Molecular Modeling for Rationalizing Stereoselectivity in Synthetic Transformations

The chiral center at the C3 position of this compound makes it a valuable building block in stereoselective synthesis. Molecular modeling can be used to understand and predict the stereochemical outcome of reactions involving this compound.

For example, in a reaction where a nucleophile attacks the dihydropyran-2,6-dione ring, the stereoselectivity will be determined by the relative energies of the transition states leading to the different stereoisomeric products. By computationally modeling these transition states, the factors that control the stereoselectivity can be identified. These factors can include steric interactions between the nucleophile, the substrate, and any chiral catalysts or auxiliaries, as well as electronic effects.

Development of Theoretical Models for Reactivity Prediction

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemical research, providing insights into reaction mechanisms, selectivity, and the intrinsic properties of molecules. For a molecule such as this compound, which contains multiple reactive centers, theoretical models are invaluable for understanding its chemical behavior. These models primarily leverage quantum chemistry, with Density Functional Theory (DFT) being a particularly prominent and effective approach. mdpi.comnih.gov

The development of theoretical models for this compound focuses on elucidating the electronic structure to predict the most probable sites for nucleophilic and electrophilic attack, as well as the stability of potential intermediates and transition states. Key computational methods and concepts applied to molecules with similar functional groups, such as cyclic anhydrides and N-Boc protected amines, include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the calculation of various reactivity descriptors. mdpi.comacs.org

Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental tool used to predict chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's reactivity.

For this compound, DFT calculations can determine the spatial distribution and energy levels of these frontier orbitals.

HOMO: The location of the HOMO indicates the most likely sites for electrophilic attack, as this is where the most loosely held electrons reside.

LUMO: The location of the LUMO points to the most probable sites for nucleophilic attack, as these are the regions most susceptible to accepting electrons. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite electrons from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. These maps are color-coded to indicate regions of varying electron distribution.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the carbonyl oxygen atoms. mdpi.com

Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and represent likely sites for nucleophilic attack. For this molecule, positive regions would be anticipated around the carbonyl carbons of the dihydropyran-2,6-dione ring. mdpi.com

MEP analysis is a powerful predictive tool for identifying reactive hotspots on the molecular surface.

Conceptual DFT and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity through a set of chemical descriptors. nih.gov These descriptors are calculated based on the energies of the neutral molecule and its corresponding ions. nih.gov

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. A higher value suggests a stronger electrophile. Research on N-Boc deprotection has shown a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate. acs.orgresearchgate.net

Local Descriptors (Fukui Functions): While global descriptors provide a general picture, local descriptors pinpoint reactivity at specific atomic sites. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. It helps to identify the most reactive atoms within the molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. mdpi.comacs.org

The application of these theoretical models allows for a detailed prediction of the reactivity of this compound. For instance, the anhydride carbonyl carbons are expected to be highly electrophilic and thus prone to nucleophilic attack, leading to ring-opening reactions. The N-Boc group's reactivity, particularly towards acidic or thermal deprotection, can also be modeled by calculating the electrophilicity of its carbonyl group and the stability of the resulting carbamate. acs.orgresearchgate.netresearchgate.net

The tables below present hypothetical, yet representative, data that would be generated from such computational investigations to predict the reactivity of this compound, based on principles from related studies.

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 6.15 | Indicates chemical stability and low global reactivity. |

| Electronegativity | χ | 4.175 | Measures the overall ability to attract electrons. |

| Chemical Hardness | η | 3.075 | Indicates resistance to electronic charge transfer. |

| Global Electrophilicity Index | ω | 2.84 | Quantifies the overall electrophilic nature of the molecule. |

| Atom | Site | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Anhydride Carbonyl | 0.185 | 0.015 | High susceptibility to nucleophilic attack. |

| C6 | Anhydride Carbonyl | 0.192 | 0.018 | Highest susceptibility to nucleophilic attack. |

| O1 | Anhydride Ether Oxygen | 0.045 | 0.110 | Moderate susceptibility to electrophilic attack. |

| N | Amine Nitrogen | 0.030 | 0.145 | Primary site for electrophilic attack (protonation). |

| C' | Boc Carbonyl Carbon | 0.095 | 0.025 | Susceptible to nucleophilic attack, relevant in deprotection. |

| O' | Boc Carbonyl Oxygen | 0.060 | 0.180 | High susceptibility to electrophilic attack. |

These theoretical models and the data they generate are crucial for designing synthetic routes, understanding reaction outcomes, and guiding the development of new chemical entities based on the this compound scaffold.

Future Directions and Emerging Research Avenues

Exploration of More Sustainable and Greener Synthetic Routes

The future synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione will increasingly focus on environmentally benign methodologies that adhere to the principles of green chemistry. A primary avenue of exploration is the use of biocatalysis. Enzymes such as lipases and proteases could be employed for the enantioselective acylation or resolution of precursor amino diols or diacids, offering high stereoselectivity under mild reaction conditions. Furthermore, the development of engineered enzymes could enable the direct asymmetric synthesis of the dihydropyran-2,6-dione core from simple, renewable starting materials.

Another key area is the use of organocatalysis. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can promote asymmetric transformations leading to the desired heterocyclic scaffold. nih.gov These metal-free catalysts are often less toxic and more stable than their organometallic counterparts. Research into novel organocatalytic cascades could provide a more atom-economical and efficient synthesis of This compound and its derivatives.

The table below summarizes potential green synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, engineered enzymes) | High enantioselectivity, mild reaction conditions, use of renewable feedstocks. |

| Organocatalysis | Employment of small organic molecules as catalysts | Metal-free, lower toxicity, high stability, potential for cascade reactions. |

| Solvent Minimization | Use of aqueous media, ionic liquids, or solvent-free conditions | Reduced environmental impact, simplified purification processes. |

Discovery of Novel Reactivity Modes and Unprecedented Derivatizations

The inherent functionality of This compound offers a rich platform for exploring novel chemical transformations. The anhydride-like reactivity of the dihydropyran-2,6-dione ring presents opportunities for regioselective ring-opening reactions with a variety of nucleophiles. doi.orgresearchgate.net Future research will likely focus on developing highly selective methods to open the ring at either the C2 or C6 carbonyl group, providing access to a diverse range of functionalized glutamic acid derivatives.

Furthermore, the chiral backbone of the molecule can be used to direct stereoselective reactions at other positions. For instance, the development of methods for the diastereoselective functionalization of the C4 and C5 positions could lead to the synthesis of highly substituted and conformationally constrained amino acid analogs. clockss.org The N-Boc protecting group itself can also be a site of novel reactivity, with recent studies showing its conversion to other functional groups under specific conditions.

Potential areas for the discovery of novel reactivity include:

Regioselective Ring-Opening: Catalytic methods to control the site of nucleophilic attack on the anhydride (B1165640) moiety.

Diastereoselective Functionalization: Introduction of substituents at the C4 and C5 positions with high stereocontrol.

Photoredox Catalysis: Use of light-mediated reactions to introduce novel functional groups.

N-Boc Group Manipulation: Exploring transformations of the protecting group beyond simple deprotection.

Expansion of Synthetic Applications in Diverse Chemical Fields

The utility of This compound as a chiral building block is expected to expand into various areas of chemical synthesis. Its rigid, bicyclic-like structure makes it an attractive scaffold for the synthesis of conformationally constrained peptides and peptidomimetics. rsc.org These molecules can have enhanced biological activity and stability compared to their flexible counterparts.

In the realm of natural product synthesis, this compound can serve as a versatile starting material for the construction of complex molecular architectures containing the α-amino-δ-lactone motif. researchgate.net Its densely functionalized nature allows for a variety of subsequent transformations, making it a powerful tool for synthetic chemists.

Future applications are anticipated in the following areas:

| Field | Potential Application |

| Medicinal Chemistry | Synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules. |

| Natural Product Synthesis | As a chiral pool starting material for complex targets. |

| Materials Science | Development of novel chiral polymers and functional materials. |

| Asymmetric Catalysis | As a precursor for the synthesis of new chiral ligands. |

Integration with Flow Chemistry and Automated Synthesis Technologies

To meet the growing demand for enantiopure compounds, the integration of the synthesis of This compound with continuous flow and automated technologies is a critical future direction. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. orgsyn.org The synthesis of this compound could be adapted to a multi-step flow process, allowing for the in-line purification and analysis of intermediates.

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize the synthesis of This compound and its derivatives. orgsyn.org This high-throughput approach can accelerate the discovery of novel synthetic routes and the development of libraries of compounds for biological screening.

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of This compound will be facilitated by the use of advanced spectroscopic and in situ monitoring techniques. Process Analytical Technology (PAT) tools, such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants. researchgate.netnih.govresearchgate.netmt.comresearchgate.net This data is invaluable for optimizing reaction conditions and ensuring process safety and reproducibility. nih.govmdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the transition states and reaction pathways of key transformations. mdpi.comnih.govrsc.org This theoretical understanding, combined with experimental data from advanced spectroscopic techniques, will enable a more rational design of synthetic routes and the prediction of novel reactivity.

Key analytical techniques for future research include:

| Technique | Application |

| In situ FTIR/Raman | Real-time monitoring of reaction progress, kinetics, and intermediate formation. youtube.comrsc.org |

| Chiral Chromatography | Separation and quantification of enantiomers and diastereomers. |

| Mass Spectrometry | Identification of products and intermediates. |

| NMR Spectroscopy | Structural elucidation of novel derivatives. |

| Computational Chemistry | Mechanistic studies and prediction of reactivity. mdpi.comnih.govrsc.org |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing dihydro-pyran-2,6-dione scaffolds via Boc-protection of the amine group. For example, analogous syntheses of pyran-2,6-dione derivatives use Meldrum's acid and acyl chlorides in acetonitrile under catalytic conditions (e.g., DMAP), achieving yields up to 90% . Optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Safety protocols for handling halogenated intermediates (e.g., brominated analogs) require PPE and fume hoods to mitigate inhalation risks .

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak®) is recommended for enantiomeric excess determination. Complementary techniques like X-ray crystallography or NOESY NMR can confirm absolute configuration. NIST-standardized spectral libraries provide reference data for verifying molecular integrity .

Q. What stability challenges arise during storage of this compound, and how can degradation be monitored?

- Methodological Answer : The Boc group is susceptible to acidic or basic hydrolysis. Stability studies under varying pH (e.g., 4–9) and temperature (4°C vs. ambient) should be conducted. Degradation products can be tracked via LC-MS or TLC, referencing retention times of known intermediates (e.g., free amine derivatives) . For long-term storage, inert atmospheres (argon) and desiccants are advised.

Advanced Research Questions

Q. How does the dihydro-pyran-2,6-dione core influence biological activity in drug discovery contexts?

- Methodological Answer : The rigid bicyclic structure serves as a scaffold for targeting enzymes like kinases or proteases. Computational docking studies (e.g., AutoDock Vina) can predict binding modes by aligning the dione moiety with catalytic residues. For example, pyran-2,6-dione analogs have shown inhibitory activity against kinases via hydrogen bonding with ATP-binding pockets . Experimental validation requires enzymatic assays (e.g., fluorescence-based kinase activity assays) and SAR analysis of substituents.

Q. What mechanistic insights explain contradictory reactivity outcomes in nucleophilic additions to this compound?

- Methodological Answer : Steric hindrance from the Boc group and electronic effects of the dione ring may lead to regioselectivity conflicts. For instance, nucleophiles (e.g., Grignard reagents) might preferentially attack the less hindered C5 position over C3. DFT calculations (Gaussian) can model transition states, while kinetic studies (NMR time-course experiments) quantify competing pathways . Contradictory data may arise from solvent polarity effects—aprotic solvents favor charge-separated intermediates.

Q. How can metabolic stability of derivatives be improved for in vivo applications?

- Methodological Answer : Structural modifications like fluorination at strategic positions (e.g., C4 or C5) can reduce oxidative metabolism. Biotransformation assays (e.g., liver microsomes) identify vulnerable sites. For example, 8-methoxy-purine-2,6-dione derivatives showed enhanced stability via methoxy group-mediated steric shielding . Parallel artificial membrane permeability assays (PAMPA) optimize logP values for bioavailability.

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often stem from impurity profiles (e.g., unreacted starting materials or diastereomers). Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) or HPLC-area normalization improves accuracy. If yields differ across labs, replicate experiments under controlled conditions (e.g., humidity, catalyst batch) are critical. Cross-referencing synthetic protocols from patent and academic sources (e.g., Novartis derivatives ) helps identify optimal parameters.

Q. What analytical strategies differentiate between Boc-group migration and hydrolysis in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) detects mass shifts indicative of Boc migration (e.g., from amine to hydroxyl groups). IR spectroscopy identifies carbonyl stretches (Boc: ~1680 cm⁻¹; free amine: ~3300 cm⁻¹). Controlled hydrolysis experiments (e.g., TFA exposure) followed by LC-MS/MS fragmentation can map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。